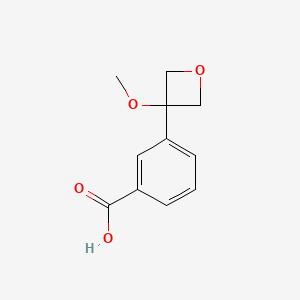

3-(3-Methoxyoxetan-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Luminescent Properties

Research involving derivatives of benzoic acid, such as the synthesis of lanthanide 4-benzyloxy benzoates, highlights the significance of electron-withdrawing and electron-donating groups on luminescent properties. For instance, the introduction of methoxy groups (electron-donating) on benzoic acid derivatives has been shown to enhance the photoluminescence of terbium complexes, indicating potential applications in developing materials for optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antibacterial Applications

Studies on 3-hydroxy benzoic acid and its derivatives reveal various biological properties including antimicrobial activity. This suggests that structurally related compounds like 3-(3-Methoxyoxetan-3-yl)benzoic acid could also exhibit similar bioactive properties, potentially serving as a basis for developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Chemical Modifications and Reactions

The study on selective para-metalation of unprotected benzoic acids demonstrates the chemical versatility of these compounds, which could extend to 3-(3-Methoxyoxetan-3-yl)benzoic acid. Such reactions provide pathways for synthesizing various derivatives with potential applications in medicinal chemistry and materials science (Sinha, Mandal, & Chandrasekaran, 2000).

Development of Novel Fluorescence Probes

Derivatives of benzoic acid have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species. This application underscores the potential of 3-(3-Methoxyoxetan-3-yl)benzoic acid in the field of biochemical and medical research, where it could be used to develop new diagnostic tools or research reagents (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Catalysis and Material Science

The reduction of benzoic acid derivatives on specific catalysts, leading to the production of benzaldehyde, showcases the potential of these compounds in catalysis and material science. Such studies hint at the versatility of 3-(3-Methoxyoxetan-3-yl)benzoic acid in catalytic processes and the synthesis of valuable industrial chemicals (King & Strojny, 1982).

Safety And Hazards

The safety information available indicates that 3-(3-Methoxyoxetan-3-yl)benzoic acid may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

3-(3-methoxyoxetan-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-3-8(5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSUCQKROYLDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyoxetan-3-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)